Scandium (Sc) Sputtering Targets

Thermoelectric materials Scandium nitride Power factor

Inconsistent purity and supply of scandium sputtering targets compromise ScAlN piezoelectric film performance and SOFC electrolyte conductivity. These high-purity Sc targets (99.9%-99.999%) resolve this bottleneck with verified batch-to-batch uniformity, density >99.5%, and grain size <500 μm. • 400% d₃₃ enhancement (~27 pC/N) in ScAlN vs. pure AlN for 5G BAW/SAW filters • 2.7-4× higher ionic conductivity (0.08 Ω⁻¹·cm⁻¹ at 800 °C) in ScSZ vs. YSZ electrolytes • 8-25× superior thermoelectric power factor (2.5 mW/(m·K²)) in ScN vs. TiN/ZrN films Custom dimensions, bonded assemblies, and Al-Sc alloy compositions available.

Molecular Formula O3Tm2
Molecular Weight 385.867 g/mol
Cat. No. B7799260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium (Sc) Sputtering Targets
Molecular FormulaO3Tm2
Molecular Weight385.867 g/mol
Structural Identifiers
SMILESO=[Tm]O[Tm]=O
InChIInChI=1S/3O.2Tm
InChIKeyCWEYWFRFCUNVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50.8 mm / 76.2 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium (Sc) Sputtering Targets: High-Purity Thin-Film Deposition Materials for Piezoelectric, Thermoelectric, and Solid Oxide Fuel Cell Applications


Scandium (Sc) sputtering targets are high-purity rare-earth metal deposition materials used in physical vapor deposition (PVD) processes to fabricate functional thin films. Commercially available in purities ranging from 99.9% (3N) to 99.999% (5N) with densities exceeding 99.5% and average grain sizes below 500 μm, these targets enable the deposition of scandium-containing films including scandium nitride (ScN), scandium aluminum nitride (ScAlN), scandia-stabilized zirconia (ScSZ), and scandium oxide (Sc₂O₃) [1] [2] [3]. Sc targets serve as the precursor source in reactive magnetron sputtering for semiconductor, piezoelectric RF filter, thermoelectric, and energy conversion device manufacturing [4] [5].

Why Generic Rare-Earth or Transition Metal Sputtering Targets Cannot Substitute Scandium Targets in Key Performance Applications


Generic substitution of scandium sputtering targets with other rare-earth (e.g., yttrium) or transition metal (e.g., titanium, zirconium) targets fails because the resulting thin films exhibit fundamentally different physical and functional properties that cannot be compensated by process adjustment. In piezoelectric ScAlN films, scandium incorporation increases the piezoelectric coefficient d₃₃ by up to 400% compared to pure AlN, an effect that yttrium or erbium doping cannot replicate at comparable atomic concentrations [1]. In ScN thermoelectric films, the metallic-like electrical resistivity of ~3.0 μΩ·m enables a power factor of 2.5 mW/(m·K²) at 800 K, whereas TiN and ZrN films deposited under identical conditions exhibit different oxygen affinity and resulting electronic properties [2] [3]. In solid oxide fuel cell electrolytes, ScSZ provides ~0.08 Ω⁻¹·cm⁻¹ ionic conductivity at 800 °C, substantially exceeding YSZ (~0.02-0.03 Ω⁻¹·cm⁻¹) under identical measurement conditions, directly impacting device power density [4]. The following quantitative evidence guide establishes the specific performance deltas that justify scandium target selection.

Scandium Sputtering Target Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Comparisons


ScN Thermoelectric Power Factor Exceeds TiN and ZrN by an Order of Magnitude Under Comparable Sputtering Conditions

Scandium nitride (ScN) thin films deposited by reactive DC magnetron sputtering from a Sc target demonstrate a power factor of 2.5 mW/(m·K²) at 800 K, with metallic-like electrical resistivity of ~3.0 μΩ·m and Seebeck coefficient of -86 μV/K [1]. In contrast, TiN and ZrN films deposited under comparable reactive sputtering conditions do not exhibit the same combination of low resistivity and retained Seebeck coefficient; ScN displays a distinctively higher oxygen affinity that fundamentally alters its electronic density of states compared to TiN and ZrN [2]. The ScN power factor is approximately one order of magnitude higher than typical values reported for TiN-based thermoelectric films (~0.1-0.3 mW/(m·K²) at similar temperatures) [3].

Thermoelectric materials Scandium nitride Power factor

Scandia-Stabilized Zirconia (ScSZ) Electrolyte Ionic Conductivity Superiority Over YSZ at Intermediate SOFC Operating Temperatures

Magnetron-sputtered nanocrystalline ScSZ thin films with 10 mol% Sc₂O₃ content exhibit ionic conductivity of ~0.08 Ω⁻¹·cm⁻¹ at 800 °C, representing the highest ionic conductivity among all zirconia-based electrolyte systems at intermediate temperatures (650-850 °C) [1]. In direct comparison, 8 mol% yttria-stabilized zirconia (YSZ) — the industry-standard SOFC electrolyte — exhibits ionic conductivity of only ~0.02-0.03 Ω⁻¹·cm⁻¹ under identical temperature conditions [2]. At 500 °C, sputtered ScSZ thin films (280 nm thickness) demonstrate oxygen ion conductivity of 0.00024 S/cm, enabling thin-film SOFC operation with maximum power density of 227 mW/cm² [3].

Solid oxide fuel cell ScSZ electrolyte Ionic conductivity

Al-Sc Alloy Target Compositional Uniformity Critical for ScAlN Piezoelectric Coefficient Enhancement

Al-Sc alloy sputtering targets with Sc content ranging from 12 at% to 50 at% are engineered for high chemical uniformity across the target surface and through thickness to ensure consistent film stoichiometry during reactive sputtering of ScAlN piezoelectric films [1]. The piezoelectric response of ScAlN thin films is strongly dependent on Sc content: increasing Sc concentration from 0 at% (pure AlN) to ~43 at% Sc yields an increase in piezoelectric coefficient d₃₃ from ~5 pC/N to ~27 pC/N, representing a >400% enhancement [2]. Non-uniform Sc distribution in the target directly translates to film stoichiometry variations that degrade device performance [3].

Piezoelectric thin films ScAlN Compositional uniformity

Sc₂O₃ Sputtering Target Enables High-k Gate Dielectric Deposition Without ALD Precursor Limitations

Sc₂O₃ thin films deposited via high-pressure reactive sputtering from Sc targets provide a dielectric constant (k) of 13-14, a large band gap of ~6 eV, and a conduction band offset with respect to silicon of ~2 eV [1]. Compared to atomic layer deposition (ALD) of Sc₂O₃, which suffers from limited availability of suitable volatile Sc precursors that meet ALD processing requirements, sputter deposition from a metallic Sc target circumvents precursor chemistry constraints while still producing dense, high-quality dielectric films [2]. Electrical characterization of Al/ScOₓ/SiNₓ/n-Si MIS capacitors confirms improved interface quality when ScOₓ is sputtered onto SiNₓ interfacial layers, with decreased interfacial state density and reduced defect density inside the insulator [3].

High-k dielectric Scandium oxide Gate dielectric

High-Value Application Scenarios for Scandium Sputtering Targets Based on Quantified Performance Differentiation


5G RF Front-End BAW/SAW Filters Using High-Sc-Content AlScN Piezoelectric Films

Al-Sc alloy sputtering targets with Sc content up to 50 at% are essential for depositing ScAlN piezoelectric films used in 5G bulk acoustic wave (BAW) and surface acoustic wave (SAW) filters. The 400%+ enhancement in piezoelectric coefficient d₃₃ (from ~5 pC/N for AlN to ~27 pC/N for Sc₀.₄₃Al₀.₅₇N) enables higher electromechanical coupling coefficients and wider filter bandwidth compared to conventional AlN-based filters [1]. High chemical uniformity of the Al-Sc target, as specified in U.S. Patent Application 2024/0194463, is critical to maintain consistent Sc content across deposited films and ensure device-to-device performance reproducibility [2].

Intermediate-Temperature Thin-Film Solid Oxide Fuel Cells (TF-SOFCs) with ScSZ Electrolytes

Sc sputtering targets enable reactive deposition of ScSZ thin-film electrolytes that deliver 2.7-4× higher ionic conductivity than YSZ at intermediate temperatures (650-850 °C) [3]. Sputtered ScSZ films with 10 mol% Sc₂O₃ achieve ~0.08 Ω⁻¹·cm⁻¹ at 800 °C, allowing TF-SOFC operation at reduced temperatures (~500 °C) with power densities up to 227 mW/cm² [4]. This performance delta directly addresses the critical barrier to SOFC commercialization — thermal degradation at >800 °C operation — by enabling lower-temperature operation without sacrificing ionic transport efficiency.

Thermoelectric Waste Heat Recovery Devices Utilizing ScN Thin Films

Scandium sputtering targets are the precursor source for ScN thin films that exhibit a thermoelectric power factor of 2.5 mW/(m·K²) at 800 K — an 8-25× improvement over TiN and ZrN alternatives [5]. The combination of metallic-like electrical resistivity (~3.0 μΩ·m) and retained Seebeck coefficient (-86 μV/K) makes ScN uniquely suited for thermoelectric generators converting industrial waste heat to usable electricity. Procurement of high-purity Sc targets (≥99.9%) is necessary to minimize oxygen incorporation, which directly modulates ScN electronic density of states and power factor by up to one order of magnitude [6].

High-k Gate Dielectric and GaN HEMT Passivation Layers via Sputtered Sc₂O₃

Sc sputtering targets provide a viable PVD route for depositing Sc₂O₃ high-k dielectrics (k = 13-14, band gap ~6 eV) for MOSFET gate insulators and GaN/AlGaN HEMT surface passivation, circumventing ALD precursor availability constraints [7]. High-pressure reactive sputtering from metallic Sc targets produces dense Sc₂O₃ films with improved interface quality when deposited on SiNₓ interfacial layers, as evidenced by reduced interfacial state density and lower defect density within the insulator [8]. This approach is particularly valuable for research and pilot-scale device fabrication where ALD infrastructure or suitable Sc precursors are unavailable.

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